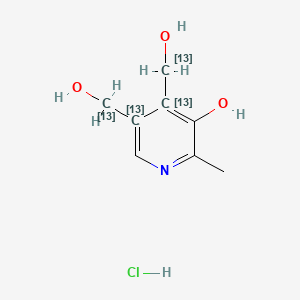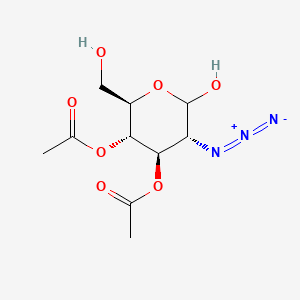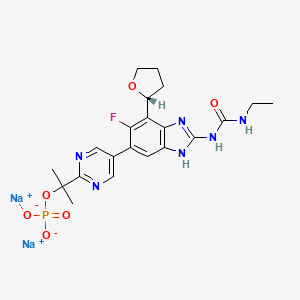
Fobrepodacin (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
. The synthetic route typically involves:
Formation of the Benzimidazole Core: This step involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Pyrimidinyl Group: This is achieved through a nucleophilic substitution reaction, where a suitable pyrimidine derivative is introduced.
Addition of the Phosphonooxyethyl Moiety: This step involves the phosphorylation of the intermediate compound to introduce the phosphonooxyethyl group.
Industrial Production Methods
Industrial production of Fobrepodacin (disodium) involves scaling up the synthetic route described above. The process is optimized for yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions
Fobrepodacin (disodium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Fobrepodacin (disodium) with modified functional groups, which can be further studied for their biological activities .
科学的研究の応用
Fobrepodacin (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of benzimidazole derivatives.
作用機序
Fobrepodacin (disodium) exerts its effects by inhibiting bacterial DNA gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription . The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
類似化合物との比較
Similar Compounds
Moxifloxacin: Another antibacterial agent that inhibits DNA gyrase and topoisomerase IV.
Levofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: Another fluoroquinolone that targets bacterial DNA replication enzymes.
Uniqueness
Fobrepodacin (disodium) is unique due to its potent activity against non-tuberculous mycobacteria and its potential use in treating multidrug-resistant tuberculosis . Its structure allows for specific interactions with bacterial enzymes, making it a promising candidate for further development .
特性
分子式 |
C21H24FN6Na2O6P |
|---|---|
分子量 |
552.4 g/mol |
IUPAC名 |
disodium;2-[5-[2-(ethylcarbamoylamino)-6-fluoro-7-[(2R)-oxolan-2-yl]-3H-benzimidazol-5-yl]pyrimidin-2-yl]propan-2-yl phosphate |
InChI |
InChI=1S/C21H26FN6O6P.2Na/c1-4-23-20(29)28-19-26-13-8-12(16(22)15(17(13)27-19)14-6-5-7-33-14)11-9-24-18(25-10-11)21(2,3)34-35(30,31)32;;/h8-10,14H,4-7H2,1-3H3,(H2,30,31,32)(H3,23,26,27,28,29);;/q;2*+1/p-2/t14-;;/m1../s1 |
InChIキー |
BSOLRSNBVIVVMJ-FMOMHUKBSA-L |
異性体SMILES |
CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+] |
正規SMILES |
CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12429302.png)
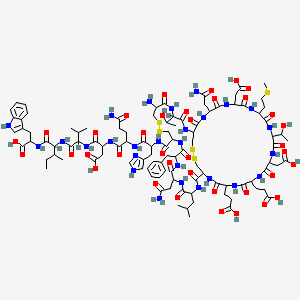
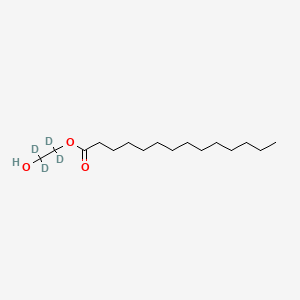
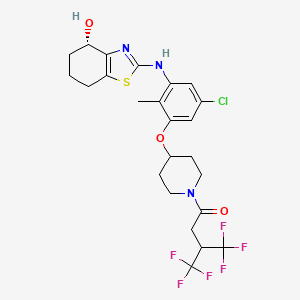
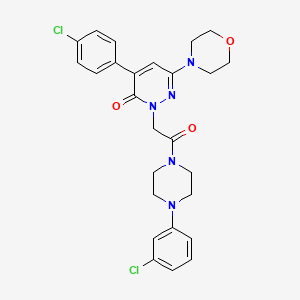
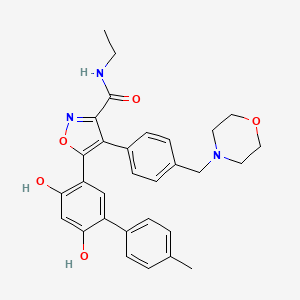
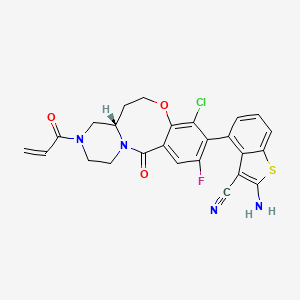
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
![4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride](/img/structure/B12429333.png)
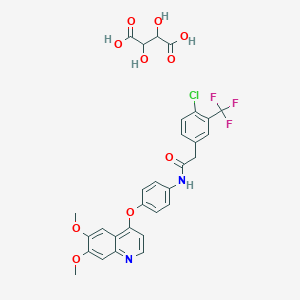
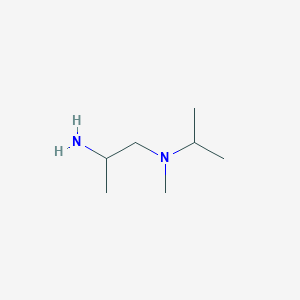
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)
